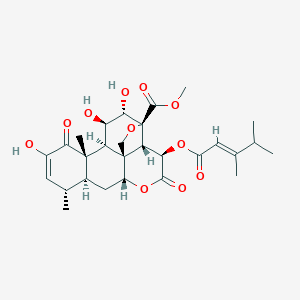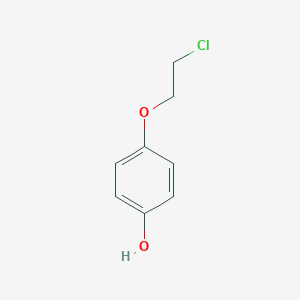
Bruceanol F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Musk is a class of aromatic substances commonly used in perfumery. Originally derived from the glandular secretions of the musk deer, musk compounds are now predominantly synthesized due to ethical and sustainability concerns. These compounds are known for their distinctive, long-lasting scent, which is often described as earthy, woody, and sweet.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of musk compounds involves various chemical reactions. One common method is the Eschenmoser–Tanabe fragmentation, enyne metathesis, and Diels–Alder reaction . These reactions are used to create musk analogues with different macrocyclic ring systems and annulated ring systems. The starting materials are typically macrocyclic ketones, which are transformed into more complex structures through these reactions.
Industrial Production Methods
In industrial settings, the production of musk compounds often involves large-scale chemical synthesis. For example, polycyclic musk compounds such as Galaxolide and Tonalide are produced in significant quantities for use in perfumes and other personal care products . These compounds are synthesized through a series of chemical reactions that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Musk compounds undergo various chemical reactions, including:
Oxidation: Musk compounds can be oxidized to form different products, depending on the specific structure of the compound.
Reduction: Reduction reactions can modify the functional groups within musk compounds, altering their scent profile.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the musk molecule, changing its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of musk compounds include:
Aluminium chloride: Used as a catalyst in the nitration of toluene to produce nitro musks.
Grubbs II generation catalyst: Used in enyne metathesis reactions to form dienes, which are substrates for the Diels–Alder reaction.
Major Products
The major products formed from these reactions include various musk analogues with different ring structures and functional groups. These products are used in a wide range of applications, from perfumes to personal care products.
Scientific Research Applications
Musk compounds have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of musk compounds involves their interaction with specific odorant receptors in the olfactory system. For example, the odorant receptor OR5A2 selectively detects diverse structures of musk compounds, contributing to their unique scent profile . In medicinal applications, muscone, a key component of musk, has been shown to reduce neuronal necrosis and protect the blood-brain barrier in ischemic stroke models .
Comparison with Similar Compounds
Musk compounds can be classified into four distinct structural classes :
Macrocyclic musks: Derived from natural compounds and characterized by large ring structures.
Nitromusks: The first commercially available synthetic musks, known for their stability and strong scent.
Polycyclic aromatic musks: Known for their outstanding stability and widespread use in the fragrance industry.
Alicyclic musks: The latest generation of musk compounds, discovered at the end of the 20th century.
Each class of musk compounds has unique properties that make them suitable for different applications. For example, polycyclic aromatic musks are highly stable and widely used in detergents and personal care products, while macrocyclic musks are prized for their close resemblance to natural musk scents .
Properties
CAS No. |
101910-72-9 |
|---|---|
Molecular Formula |
C28H36O11 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate |
InChI |
InChI=1S/C28H36O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h7-8,11,13-14,16,18-21,23,29,31,33H,9-10H2,1-6H3/b12-8+/t13-,14+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1 |
InChI Key |
PCKQDAAUYVCTJJ-XYGKKIDYSA-N |
SMILES |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |
Synonyms |
bruceanol F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol](/img/structure/B12386.png)




![1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12399.png)


![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B12408.png)

![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)


